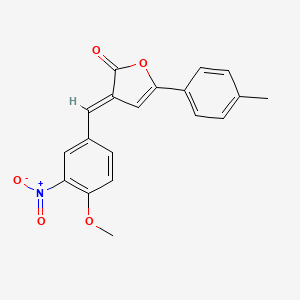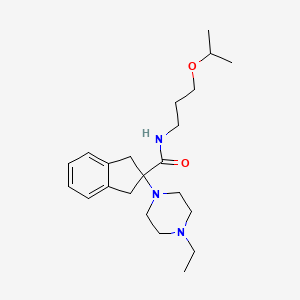![molecular formula C21H24ClNO3 B4881979 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)
1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BEP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BEP is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C (PKC) and inducing apoptosis in cancer cells. BEP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
BEP has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of PKC activity, and inhibition of COX-2 activity. BEP has also been found to protect neurons against oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
BEP has several advantages for lab experiments, including its potent anticancer activity and neuroprotective properties. However, BEP has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of BEP, including the development of more potent and selective analogs, further studies to understand its mechanism of action, and the evaluation of its potential use in combination with other anticancer agents. Additionally, the potential use of BEP as a neuroprotective agent and its effects on other physiological processes should be further studied.
Conclusion:
In conclusion, 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity and neuroprotective properties. Further studies are needed to fully understand its mechanism of action and potential use in combination with other anticancer agents.
Synthesis Methods
BEP can be synthesized using various methods, including the reaction of 1-(4-chloro-3-nitrobenzoyl)piperidine with benzyl alcohol and sodium ethoxide. This reaction results in the formation of 1-[4-(benzyloxy)-3-chloro-5-nitrobenzoyl]piperidine, which can be reduced using hydrogen gas and palladium on carbon to form BEP.
Scientific Research Applications
BEP has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BEP has also been studied for its potential use as a neuroprotective agent and has been found to protect neurons against oxidative stress and apoptosis.
properties
IUPAC Name |
(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-25-19-14-17(21(24)23-11-7-4-8-12-23)13-18(22)20(19)26-15-16-9-5-3-6-10-16/h3,5-6,9-10,13-14H,2,4,7-8,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHXEXYSCIMOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N2CCCCC2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl](piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B4881897.png)
![6-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4881903.png)

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4881913.png)
![2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4881916.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4881942.png)
![N-[2-(tert-butylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4881954.png)
![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
